1-oxaspiro[2.3]hexane-5-carbonitrile

Catalog No.
S3617118
CAS No.
578715-79-4
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-oxaspiro[2.3]hexane-5-carbonitrile

CAS Number

578715-79-4

Product Name

1-oxaspiro[2.3]hexane-5-carbonitrile

IUPAC Name

1-oxaspiro[2.3]hexane-5-carbonitrile

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-3-5-1-6(2-5)4-8-6/h5H,1-2,4H2

InChI Key

RJMBUEBVWQOCAV-UHFFFAOYSA-N

SMILES

C1C(CC12CO2)C#N

Canonical SMILES

C1C(CC12CO2)C#N

1-Oxaspiro[2.3]hexane-5-carbonitrile is a compound characterized by a unique spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring containing an oxygen atom. Its molecular formula is C6H7NOC_6H_7NO and it has a molecular weight of approximately 109.126 g/mol. This compound is notable for its nitrile functional group, which influences its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Nucleophilic Substitution: The carbon atom adjacent to the nitrile group can undergo nucleophilic attack, leading to various substituted products.
  • Prototropic Isomerization: This compound can undergo isomerization, converting into related structures such as 3-hydroxymethylbicyclo[1.1.0]butane derivatives under specific conditions .
  • Reduction Reactions: The nitrile group can be reduced to form primary amines or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-oxaspiro[2.3]hexane-5-carbonitrile typically involves cyclization reactions starting from suitable precursors. Common methods include:

  • Cyclization of Epoxy Compounds: Using chiral catalysts or reagents to ensure the formation of the desired stereoisomer.
  • Reagents: Lithium diisopropylamide (LDA) is often employed in aprotic solvents to facilitate the reaction conditions necessary for cyclization.

Alternative synthetic routes may also involve multi-step processes that incorporate other functional groups before final cyclization to form the spirocyclic structure .

1-Oxaspiro[2.3]hexane-5-carbonitrile has potential applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Due to its unique structure, it may be explored for developing new pharmaceuticals.
  • Material Science: Its properties might be useful in creating novel materials with specific functionalities.

Interaction studies involving 1-oxaspiro[2.3]hexane-5-carbonitrile could focus on its binding affinity with enzymes or receptors, utilizing techniques such as:

  • Surface Plasmon Resonance (SPR): To measure real-time interactions between the compound and target biomolecules.
  • Molecular Docking Studies: To predict how this compound interacts at the molecular level with various biological targets.

These studies are crucial for understanding the compound's potential therapeutic roles and mechanisms.

Several compounds share structural similarities with 1-oxaspiro[2.3]hexane-5-carbonitrile:

Compound NameMolecular FormulaUnique Features
Methyl 1-Oxaspiro[2.3]hexane-5-carboxylateC7H10O3C_7H_{10}O_3Contains a carboxylate group instead of nitrile
5-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrileC7H9NOC_7H_9NOMethyl substitution affects reactivity
3-Hydroxymethylbicyclo[1.1.0]butane-1-carboxylic acidC7H10O3C_7H_{10}O_3Hydroxymethyl group introduces different reactivity

Uniqueness

The uniqueness of 1-oxaspiro[2.3]hexane-5-carbonitrile lies in its specific spirocyclic structure combined with a nitrile functional group, which differentiates it from other similar compounds that may have different functional groups or ring configurations. This distinctiveness can influence its chemical behavior and potential applications in research and industry, making it an intriguing subject for further study and exploration in various scientific fields.

XLogP3

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Dates

Last modified: 08-20-2023

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